molecular formula C17H18O3 B1327455 3'-Methoxy-3-(2-methoxyphenyl)propiophenone CAS No. 898769-67-0

3'-Methoxy-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327455
CAS No.: 898769-67-0
M. Wt: 270.32 g/mol
InChI Key: NRLMPROALFTGMK-UHFFFAOYSA-N
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Description

3’-Methoxy-3-(2-methoxyphenyl)propiophenone is an organic compound belonging to the ketone class of compounds. It is characterized by the presence of a methoxy group attached to the phenyl ring and a propiophenone backbone. This compound is known for its yellow to yellow-brown liquid form and has a boiling point of approximately 412.2°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3’-Methoxy-3-(2-methoxyphenyl)propiophenone involves the use of a Grignard reagent. The synthesis method comprises the following steps :

    Formation of Grignard Reagent: Magnesium and m-bromoanisole are reacted in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce the Grignard reagent.

    Reaction with Propionitrile: The Grignard reagent is then subjected to a reaction with propionitrile, resulting in the formation of 3’-Methoxy-3-(2-methoxyphenyl)propiophenone.

This method is advantageous due to its simplicity, advanced process, and the ability to recycle the solvent, making it suitable for industrial production. The yield of the compound prepared by this method reaches 88.6%, with a liquid-phase purity of up to 99.44% .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’-Methoxy-3-(2-methoxyphenyl)propiophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The methoxy groups and the ketone moiety play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methoxy-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and potential applications. The presence of two methoxy groups on the phenyl ring provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLMPROALFTGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644162
Record name 3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-67-0
Record name 3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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